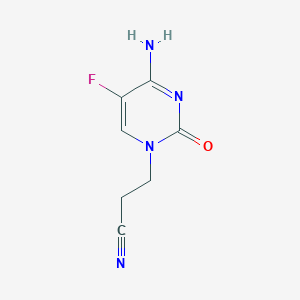
3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-アミノ-5-フルオロ-2-オキソピリミジン-1(2H)-イル)プロパンニトリルは、ピリミジン誘導体のクラスに属する化学化合物です。ピリミジンは、ピリジンと同様の複素環式芳香族有機化合物であり、多くの生物活性分子に見られます。
準備方法
合成経路と反応条件
3-(4-アミノ-5-フルオロ-2-オキソピリミジン-1(2H)-イル)プロパンニトリルの合成は、通常、以下の手順を含みます。
出発物質: 合成は、4-アミノ-5-フルオロピリミジンやアクリロニトリルなどの市販の出発物質から始まります。
反応条件: 反応は、通常、エタノールやメタノールなどの適切な溶媒の存在下で、還流条件下で行われます。水酸化ナトリウムや炭酸カリウムなどの塩基は、反応を促進するためにしばしば使用されます。
精製: 粗生成物は、再結晶化やカラムクロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。
工業生産方法
工業的な環境では、3-(4-アミノ-5-フルオロ-2-オキソピリミジン-1(2H)-イル)プロパンニトリルの生産には、効率と収率を向上させるために連続フロー反応器が使用される場合があります。反応パラメータの監視と制御のための自動システムの使用により、一貫した品質とスケーラビリティが確保されます。
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: この化合物は、求核置換反応に関与し、アミノ基は他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアルキルハライドなどの求核剤。
生成される主な生成物
酸化: 対応するオキソ誘導体の生成。
還元: 還元されたアミン誘導体の生成。
置換: 置換されたピリミジン誘導体の生成。
科学研究への応用
3-(4-アミノ-5-フルオロ-2-オキソピリミジン-1(2H)-イル)プロパンニトリルは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性、または生化学的アッセイにおけるリガンドとしての可能性が研究されています。
医学: 抗ウイルス活性や抗がん活性など、潜在的な治療効果について調査されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-(4-アミノ-5-フルオロ-2-オキソピリミジン-1(2H)-イル)プロパンニトリルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を阻害したり、機能を調節したりすることがあります。関与する経路には、核酸合成の阻害や細胞シグナル伝達過程の破壊が含まれる可能性があります。
類似化合物との比較
類似化合物
4-アミノ-5-フルオロピリミジン: 目的化合物の合成における前駆体。
5-フルオロウラシル: ピリミジン構造が類似した、よく知られた抗がん剤。
シトシン: DNAやRNAに見られる、天然に存在するピリミジン塩基。
独自性
3-(4-アミノ-5-フルオロ-2-オキソピリミジン-1(2H)-イル)プロパンニトリルは、その特定の置換パターンにより、独自の化学的および生物学的特性を備えています。アミノ基、フッ素原子、ニトリル基の組み合わせにより、さまざまな用途に適した汎用性の高い中間体となります。
生物活性
3-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)propanenitrile is a compound with significant biological activity, primarily studied for its potential as an antiviral agent. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₁F N₄ O₃ |
| Molecular Weight | 198.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is closely linked to its structural similarity to nucleoside analogs. The compound is believed to exert its antiviral effects by:
- Inhibition of Viral RNA Polymerase : The compound competes with natural substrates for incorporation into viral RNA, leading to chain termination during replication.
- Interference with Nucleotide Metabolism : It may alter nucleotide pools within the host cell, further inhibiting viral replication.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits notable antiviral properties against various RNA viruses. Below are key findings from studies:
Antiviral Studies
-
In Vitro Activity : In laboratory settings, this compound has shown efficacy against:
- Influenza virus
- Hepatitis C virus
- Human Immunodeficiency Virus (HIV)
- Case Study - HIV Treatment : A study involving HIV-infected cells treated with the compound showed a significant reduction in viral load compared to untreated controls. The results suggested that the compound could serve as a promising candidate for further development in HIV therapy.
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, a comparison with other known antiviral agents is useful:
| Compound | Target Virus | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | HIV, Influenza | ~50 | Nucleoside analog, RNA polymerase inhibitor |
| Acyclovir | Herpes Simplex Virus | ~0.5 | DNA polymerase inhibitor |
| Sofosbuvir | Hepatitis C Virus | ~0.7 | NS5B polymerase inhibitor |
Future Directions and Research
Ongoing research aims to explore the following aspects:
- Pharmacokinetics and Bioavailability : Understanding how the compound is metabolized and its bioavailability in vivo will be crucial for therapeutic applications.
- Combination Therapies : Investigating the synergistic effects when combined with existing antiviral drugs could enhance treatment efficacy.
- Resistance Mechanisms : Studies are needed to assess potential resistance development in viral strains exposed to this compound.
特性
分子式 |
C7H7FN4O |
|---|---|
分子量 |
182.16 g/mol |
IUPAC名 |
3-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)propanenitrile |
InChI |
InChI=1S/C7H7FN4O/c8-5-4-12(3-1-2-9)7(13)11-6(5)10/h4H,1,3H2,(H2,10,11,13) |
InChIキー |
KZYMRIJBPNFFEV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=O)N1CCC#N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















